molecular formula C21H25NO B1614037 2,4-Dimethyl-3'-piperidinomethyl benzophenone CAS No. 898793-11-8

2,4-Dimethyl-3'-piperidinomethyl benzophenone

Cat. No.: B1614037
CAS No.: 898793-11-8
M. Wt: 307.4 g/mol
InChI Key: ZWRTVJCWQVGIBS-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry guidelines for organic compound naming. According to multiple chemical databases and suppliers, the official IUPAC name for this compound is (2,4-dimethylphenyl)-[3-(piperidin-1-ylmethyl)phenyl]methanone. This nomenclature clearly delineates the structural components of the molecule, indicating the presence of a methanone functional group connecting two phenyl ring systems.

The structural representation reveals a benzophenone core structure with specific substituents that define its chemical identity. The compound features a 2,4-dimethylphenyl group on one side of the carbonyl bridge, where two methyl groups are positioned at the 2 and 4 positions of the phenyl ring. On the opposite side of the carbonyl group, a phenyl ring carries a piperidin-1-ylmethyl substituent at the 3 position, creating the complete molecular architecture. This arrangement results in a three-dimensional molecular configuration that influences the compound's reactivity and interaction patterns with other chemical species.

The structural complexity of this benzophenone derivative arises from the integration of multiple functional elements within a single molecular framework. The piperidinomethyl moiety introduces a nitrogen-containing heterocyclic component that adds basic properties to the overall molecular structure. The positioning of the methyl groups on the benzophenone framework creates steric effects that can influence conformational preferences and chemical reactivity patterns, while the carbonyl group serves as a central electron-accepting center that can participate in various chemical transformations.

CAS Registry Number and Alternative Identifiers

Alternative nomenclature systems recognize this compound under several additional identifiers that reflect different naming conventions and database standards. The systematic chemical name "Methanone, (2,4-dimethylphenyl)[3-(1-piperidinylmethyl)phenyl]-" represents an alternative IUPAC-compliant nomenclature that emphasizes the methanone functional group as the base name. Additionally, the compound is catalogued under the MDL number MFCD03841972 in various chemical supplier databases, providing another standardized reference for procurement and documentation purposes.

The multiplicity of identifier systems reflects the compound's presence across diverse chemical databases and commercial platforms. Research institutions and chemical suppliers utilize these various identification codes to ensure accurate communication and ordering of the specific compound. The consistency of the CAS registry number 898793-11-8 across multiple independent sources confirms the reliability of this primary identifier. These alternative identifiers collectively establish a comprehensive identification framework that facilitates scientific research, commercial transactions, and regulatory compliance across different jurisdictional and institutional contexts.

Molecular Formula and Weight Analysis

The molecular composition of this compound is defined by the molecular formula C21H25NO, which indicates the presence of twenty-one carbon atoms, twenty-five hydrogen atoms, one nitrogen atom, and one oxygen atom. This elemental composition reflects the compound's classification as an organic molecule containing both aromatic and aliphatic structural elements, with the nitrogen atom contributed by the piperidine ring system and the oxygen atom present in the carbonyl functional group.

Table 1: Molecular Composition and Physical Properties

Property Value Source References
Molecular Formula C21H25NO
Molecular Weight 307.43-307.44 g/mol
Carbon Atoms 21
Hydrogen Atoms 25
Nitrogen Atoms 1
Oxygen Atoms 1
Purity (Commercial) 97%

The molecular weight calculations show minor variations between sources, with values reported as 307.43 grams per mole and 307.44 grams per mole. These slight differences likely result from rounding conventions or different precision levels in molecular weight calculations used by various databases and suppliers. The consistency of these values within acceptable computational tolerance confirms the accuracy of the molecular formula and supports the reliability of the chemical identification.

The molecular weight of approximately 307.4 grams per mole positions this compound within the medium molecular weight range for organic pharmaceutical and research compounds. This molecular weight reflects the substantial structural complexity arising from the combination of two substituted phenyl rings connected through a carbonyl bridge, with additional complexity contributed by the piperidine heterocycle. The presence of the nitrogen atom in the molecular framework introduces potential for hydrogen bonding and basic chemical behavior, while the carbonyl oxygen provides sites for electrophilic interactions and potential coordination chemistry applications.

Commercial suppliers consistently report purity levels of 97% for research-grade preparations of this compound, indicating reliable synthetic methodologies and purification procedures. The high purity levels achieved in commercial production demonstrate the feasibility of obtaining this compound in suitable quality for research applications, supporting its utility in various scientific investigations and synthetic chemistry applications.

Properties

IUPAC Name

(2,4-dimethylphenyl)-[3-(piperidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO/c1-16-9-10-20(17(2)13-16)21(23)19-8-6-7-18(14-19)15-22-11-4-3-5-12-22/h6-10,13-14H,3-5,11-12,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWRTVJCWQVGIBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C2=CC=CC(=C2)CN3CCCCC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50643143
Record name (2,4-Dimethylphenyl){3-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50643143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898793-11-8
Record name (2,4-Dimethylphenyl){3-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50643143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formation of the Benzophenone Core

The benzophenone core is typically synthesized via Friedel-Crafts acylation , a classic and widely used method for ketone formation on aromatic rings. Two main routes are employed:

Route Description Key Reagents Notes
1. Friedel-Crafts Acylation with Benzoyl Chloride Benzoyl chloride reacts with substituted benzene in the presence of a Lewis acid catalyst, usually anhydrous aluminum chloride (AlCl3), to form benzophenone derivatives directly. Benzoyl chloride, substituted benzene, AlCl3 Suitable for both symmetrical and unsymmetrical benzophenones. Substitution typically occurs at the para position relative to existing substituents.
2. Dichlorodiphenylmethane Intermediate Route Carbon tetrachloride (CCl4) reacts with benzene to form dichlorodiphenylmethane, which upon hydrolysis yields benzophenone. CCl4, benzene, AlCl3, water Limited to symmetrical benzophenones; less commonly used due to byproduct formation and control difficulties.

The first route is preferred for preparing substituted benzophenones such as 2,4-dimethyl derivatives because it allows for selective substitution and higher purity products.

Methylation of the Benzene Ring

Methyl groups at the 2 and 4 positions on the benzene ring are introduced through electrophilic aromatic substitution reactions. The common approach includes:

  • Using methyl iodide (CH3I) as the methylating agent.
  • Employing a strong base such as sodium hydride (NaH) to generate the nucleophilic species.
  • Controlling reaction conditions to achieve selective dimethylation at the desired positions.

This methylation step is often performed after the benzophenone core is formed to ensure regioselectivity and avoid complications during acylation.

Introduction of the Piperidinomethyl Group

The piperidinomethyl substituent is introduced via a nucleophilic substitution reaction , typically involving:

  • Reaction of the benzophenone intermediate with piperidine and formaldehyde.
  • Conducting the reaction under basic conditions to facilitate nucleophilic attack.
  • The process is akin to a Mannich-type reaction, where the formaldehyde acts as a methylene bridge connecting the piperidine to the benzophenone ring.

This step is crucial for obtaining the 3'-piperidinomethyl substitution pattern and is usually the final functionalization step.

Industrial and Advanced Synthetic Considerations

Industrial Scale Production

Industrial synthesis adapts the laboratory-scale methods with optimization for yield, purity, and process efficiency:

  • Use of continuous flow reactors to maintain precise control over reaction parameters.
  • Automation of reagent addition and temperature control.
  • Optimization of catalyst loading and solvent systems to minimize waste and environmental impact.

These improvements ensure consistent quality and scalability of 2,4-Dimethyl-3'-piperidinomethyl benzophenone production.

Alternative Catalytic Systems

Recent advances include the use of milder catalysts and alternative reagents to traditional Friedel-Crafts conditions:

  • Employing iron(III) chloride (FeCl3) with graphite as a catalyst system in halogenated solvents offers milder reaction conditions with reduced toxic byproducts.
  • Use of trihalomethyl-substituted precursors (e.g., CX3 groups) as acylation agents instead of acid chlorides.
  • These methods provide higher yields and purity, with environmentally friendlier profiles compared to classical aluminum chloride catalysis.

Summary Table of Preparation Steps

Step Reaction Type Reagents & Conditions Outcome Notes
1 Friedel-Crafts Acylation Benzoyl chloride, substituted benzene, AlCl3, inert solvent, 25–180°C Formation of benzophenone core with 2,4-dimethyl substitution Selective para substitution favored; suitable for symmetrical/unsymmetrical benzophenones
2 Electrophilic Aromatic Methylation Methyl iodide, sodium hydride, aprotic solvent Introduction of methyl groups at 2 and 4 positions Performed post-core formation for regioselectivity
3 Nucleophilic Substitution (Mannich-type) Piperidine, formaldehyde, basic conditions Attachment of piperidinomethyl group at 3' position Final functionalization step; ensures correct substitution pattern
4 Industrial Optimization Continuous flow reactors, automated systems, FeCl3/graphite catalyst, halogenated solvents Enhanced yield, purity, and environmental profile Milder conditions and reduced toxic waste

Detailed Research Findings

  • The Friedel-Crafts acylation remains the cornerstone for benzophenone core synthesis, with aluminum chloride as the most effective catalyst, though alternatives like FeCl3/graphite systems are gaining traction for sustainability.
  • Methylation using methyl iodide and strong bases achieves selective dimethylation on the benzene ring, critical for the 2,4-dimethyl substitution pattern.
  • The Mannich-type reaction for piperidinomethyl group installation is efficient and widely used, with reaction parameters optimized to maximize yield and minimize side reactions.
  • Industrial processes leverage continuous flow chemistry and automated controls to scale the synthesis while maintaining product consistency and minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethyl-3’-piperidinomethyl benzophenone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4-Dimethyl-3’-piperidinomethyl benzophenone has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-3’-piperidinomethyl benzophenone involves its interaction with specific molecular targets. The piperidine ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The benzophenone core may also participate in photochemical reactions, absorbing light and undergoing photophysical processes .

Comparison with Similar Compounds

Positional Isomers of Dimethyl-Piperidinomethyl Benzophenones

The positions of methyl and piperidinomethyl substituents significantly influence physicochemical and biological properties. Key analogs include:

Compound Name Substituent Positions Molecular Formula Molecular Weight (g/mol) LogP* Key Features
2,4-Dimethyl-3'-piperidinomethyl 2,4-Me; 3'-CH₂-piperidine C₂₁H₂₅NO 307.43 ~3.9† Target compound; moderate lipophilicity
2,4-Dimethyl-4'-piperidinomethyl 2,4-Me; 4'-CH₂-piperidine C₂₁H₂₅NO 307.43 N/A Positional isomer; altered steric effects
2,5-Dimethyl-3'-piperidinomethyl 2,5-Me; 3'-CH₂-piperidine C₂₁H₂₅NO 307.43 N/A Methyl repositioning alters symmetry
2,4-Dimethyl-3'-thiomorpholinomethyl 2,4-Me; 3'-CH₂-thiomorpholine C₂₀H₂₃NOS 325.47 N/A Sulfur-containing analog; higher polarity

*LogP: Octanol-water partition coefficient (predicted unless noted). †Estimated based on structurally similar 2-fluoro-3'-piperidinomethyl benzophenone (LogP = 3.98) .

Key Observations :

  • Heteroatom Substitution : Replacing piperidine with thiomorpholine introduces a sulfur atom, increasing polarity and possibly improving aqueous solubility .

Halogenated Piperidinomethyl Benzophenones

Halogenation often enhances bioactivity and metabolic stability. Notable examples:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) LogP Bioactivity Notes
4-Bromo-3-fluoro-2'-(4-methylpiperazinomethyl) 4-Br, 3-F; 2'-CH₂-piperazine C₂₀H₂₁BrFN₃O 434.31 3.7 High molecular weight; moderate LogP
3-Bromo-3'-piperidinomethyl 3-Br; 3'-CH₂-piperidine C₁₉H₂₀BrNO 366.28 N/A Bromine enhances electrophilicity

Key Observations :

  • Piperazine vs. Piperidine: Piperazine derivatives (e.g., 4-methylpiperazinomethyl) introduce an additional nitrogen, altering basicity and hydrogen-bonding capacity compared to piperidine .

Pharmacologically Active Benzophenone Derivatives

  • Histamine H3 Receptor (H3R) Affinity: Para-substituted benzophenones with alkoxyl chains (e.g., pentyloxyl linkers) exhibit nanomolar Ki values (8–13 nM) . Though the target compound lacks an alkoxyl chain, its piperidinomethyl group may mimic these interactions.
  • COX-1 Inhibition: Benzophenone derivatives with thiazole or indole moieties interact with TYR355 and ARG120 residues in COX-1, similar to indomethacin . The piperidinomethyl group in the target compound could facilitate similar interactions.

Physicochemical and Pharmacokinetic Properties

  • LogP and Solubility : The target compound’s estimated LogP (~3.9) suggests moderate lipophilicity, favoring blood-brain barrier penetration. Comparatively, thiomorpholine analogs (LogP unmeasured) may have lower LogP due to sulfur’s polarity .
  • Metabolic Stability : Piperidine rings are prone to oxidative metabolism, but methyl groups at 2,4 positions may sterically hinder cytochrome P450 enzymes, improving stability .

Biological Activity

2,4-Dimethyl-3'-piperidinomethyl benzophenone (CAS No. 898793-11-8) is an organic compound with a molecular formula of C21H25NO and a molecular weight of 307.43 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Initial studies have shown effectiveness against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections caused by resistant bacteria.

Anticancer Activity

The compound has also been investigated for its anticancer properties. A study highlighted its potential as a cytotoxic agent against several cancer cell lines, including prostate cancer (PC-3), hepatocellular carcinoma (HepG2), and human breast cancer (MCF-7) cells. The findings suggest that structural modifications of the compound could enhance its efficacy against these cancer types .

Case Study: Cytotoxicity Evaluation

A specific evaluation measured the cytotoxic effects of this compound on the MCF-7 cell line. The results indicated an IC50 value lower than 2 μg/mL, demonstrating significant potency compared to reference drugs like 5-fluorouracil. This suggests that the compound could serve as a promising lead in cancer drug development .

The mechanism of action appears to involve interactions with specific molecular targets, particularly enzymes and receptors associated with cellular proliferation and survival. The piperidine moiety may facilitate binding to these targets, while the benzophenone core can participate in photochemical reactions, potentially leading to the generation of reactive intermediates that induce cytotoxicity .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
This compoundPiperidine ring; Dimethyl groups on benzophenoneAntimicrobial; Anticancer
2,5-Dimethyl-3'-piperidinomethyl benzophenoneSimilar structure; Different positioning of methyl groupsLimited data on biological activity
2,4-Dimethyl-4'-piperidinomethyl benzophenoneDifferent piperidine positioningUnder investigation for similar properties

This table illustrates how structural variations can influence biological activity, highlighting the uniqueness of this compound in its potential therapeutic applications.

Recent Studies

  • Anticancer Activity : A study published in Medicinal Chemistry explored various Mannich bases related to this compound and found that certain derivatives exhibited enhanced cytotoxicity against various cancer cell lines compared to traditional chemotherapeutics .
  • Antimicrobial Efficacy : Investigations have demonstrated that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial potential.

Future Directions

Further research is essential to elucidate the full spectrum of biological activities associated with this compound. Ongoing studies should focus on:

  • Mechanistic Studies : Understanding the specific interactions at the molecular level.
  • In Vivo Studies : Evaluating safety and efficacy in animal models.
  • Structural Optimization : Modifying the chemical structure to enhance potency and reduce toxicity.

Q & A

Q. What scale-up challenges arise in transitioning from lab-scale to industrial production?

  • Methodological Answer : Batch-to-continuous flow reactor transitions require optimizing heat transfer (ΔT < 5°C) and residence time (τ = 2–5 min) to prevent piperidine degradation. Process analytical technology (PAT) tools, such as inline FTIR, monitor intermediate stability .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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